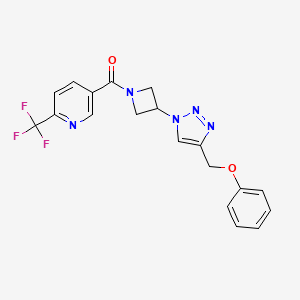

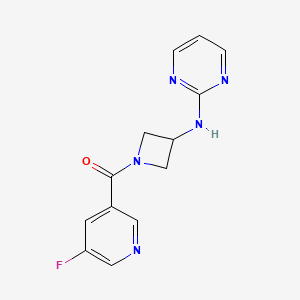

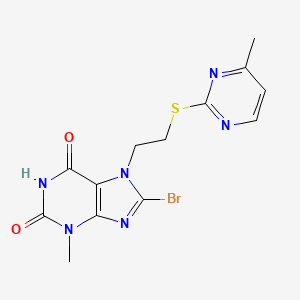

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a phenoxymethyl group, a 1H-1,2,3-triazol-1-yl group, an azetidin-1-yl group, and a trifluoromethyl group attached to a pyridin-3-yl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki–Miyaura cross-coupling . This reaction is commonly used to form carbon-carbon bonds between two different organic compounds, particularly those containing aromatic rings .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring, a four-membered ring containing a nitrogen atom, could impart unique reactivity to the molecule .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the azetidine ring, the 1H-1,2,3-triazol-1-yl group, and the trifluoromethyl group . These groups are known to participate in various types of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .Aplicaciones Científicas De Investigación

Metabotropic Glutamate Receptor Modulation

A study by Conde-Ceide et al. (2015) explored a series of phenoxymethyl-triazolyl azetidinyl methanones as potent, selective, and orally bioavailable metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs). These compounds were evaluated for their in vitro potency and in vivo efficacy in preclinical models of schizophrenia, highlighting their potential therapeutic application in neuropsychiatric disorders. The structural activity relationship (SAR) analysis contributed to identifying a clinical candidate for further development due to its favorable pharmacokinetic profile and therapeutic window Conde-Ceide et al., 2015.

Antioxidant Activity

Çetinkaya et al. (2012) synthesized derivatives of diphenylmethanone, including bromophenols, and evaluated their in vitro antioxidant activities. These activities were assessed through various assays, including radical scavenging and metal ion chelation, comparing the effectiveness to standard antioxidants. The study demonstrates the potential of these compounds as antioxidants, potentially contributing to therapeutic applications where oxidative stress is implicated Çetinkaya et al., 2012.

Cycloaddition Reactions

Research by Zanirato (2002) on the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins underscores the synthetic versatility of these compounds. This study provides valuable insights into the reactivity of azidomethanones, offering a pathway for the synthesis of complex heterocyclic structures, which are core frameworks in many pharmaceutical agents Zanirato, 2002.

Anticancer and Antimicrobial Agents

Katariya et al. (2021) focused on the synthesis and biological evaluation of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This research illustrates the process of integrating multiple biologically active heterocycles to enhance therapeutic efficacy. The compounds exhibited significant activity against cancer cell lines and pathogenic bacterial and fungal strains, indicating their potential as dual-function therapeutic agents Katariya et al., 2021.

Propiedades

IUPAC Name |

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBYUDVZWOPZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)